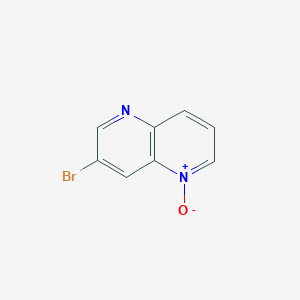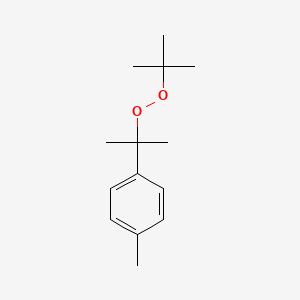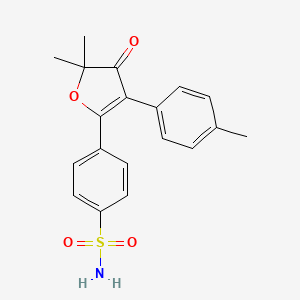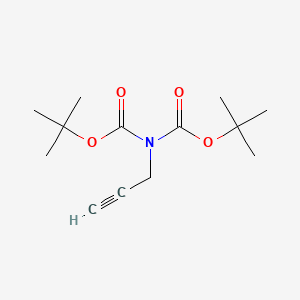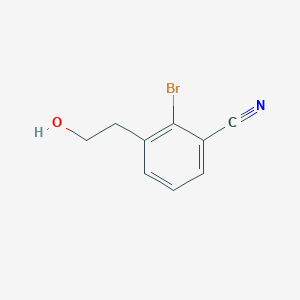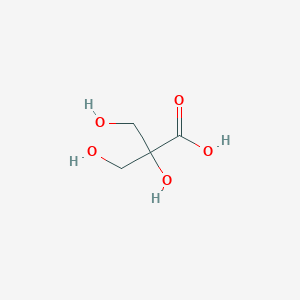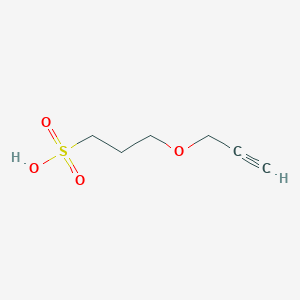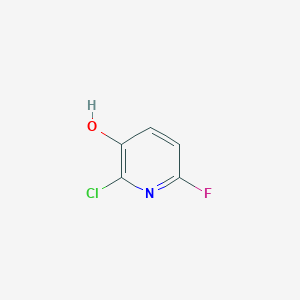
2-Chloro-6-fluoropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-3-pyridinol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, specifically at the 2 and 6 positions, respectively, with a hydroxyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-pyridinol typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a chlorine atom is introduced to the pyridine ring followed by fluorination. For instance, 3-bromo-2-nitropyridine can react with potassium fluoride (KF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine, which can then be further chlorinated .
Industrial Production Methods
Industrial production of 2-Chloro-6-fluoro-3-pyridinol often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to facilitate the introduction of fluorine and chlorine atoms into the pyridine ring. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 3 position can participate in oxidation and reduction reactions.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chlorine and fluorine may reduce its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-6-fluoro-3-pyridinol include:
Potassium Fluoride (KF): Used for fluorination reactions.
Dimethylformamide (DMF): A solvent that facilitates nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from the reactions of 2-Chloro-6-fluoro-3-pyridinol depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols.
科学的研究の応用
2-Chloro-6-fluoro-3-pyridinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-Chloro-6-fluoro-3-pyridinol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group at the 3 position can form hydrogen bonds with target proteins, further influencing its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Chloro-6-fluoro-3-pyridinol include:
2-Fluoro-3-pyridinol: Lacks the chlorine atom but has similar reactivity.
2-Chloro-3-pyridinol: Lacks the fluorine atom but shares similar chemical properties.
3,5,6-Trichloro-2-pyridinol: Contains additional chlorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness
2-Chloro-6-fluoro-3-pyridinol is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the pyridine ring. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C5H3ClFNO |
|---|---|
分子量 |
147.53 g/mol |
IUPAC名 |
2-chloro-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H |
InChIキー |
QIPXLXNJQUAPQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
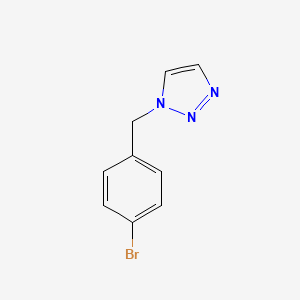
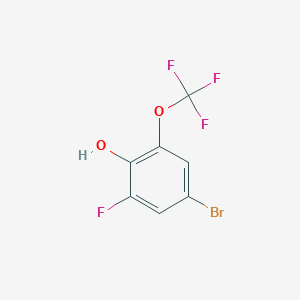
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
